Pramiracetam Sulfate

Description

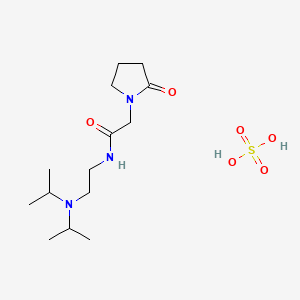

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSROKXFXFNERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68497-62-1 (Parent) | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50223166 | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72869-16-0 | |

| Record name | Pramiracetam sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pramiracetam Sulfate and the Cholinergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramiracetam, a pyrrolidinone nootropic agent, has demonstrated significant effects on the central cholinergic system, which is intrinsically linked to cognitive functions such as memory and learning. This technical guide provides an in-depth analysis of the mechanism of action of pramiracetam sulfate, with a specific focus on its interactions with cholinergic pathways. The primary mechanism appears to be an enhancement of high-affinity choline uptake (HACU) in the hippocampus, leading to an increased synthesis of acetylcholine (ACh). Furthermore, pramiracetam has been shown to modulate neuronal nitric oxide synthase (nNOS) activity, a pathway that may be interconnected with its cholinergic effects. This document collates the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the relevant signaling pathways and workflows.

Core Mechanism of Action: Enhancement of High-Affinity Choline Uptake

The principal mechanism by which pramiracetam is understood to influence the cholinergic system is through the potentiation of high-affinity choline uptake (HACU) in the hippocampus.[1][2] The HACU process, mediated by the CHT1 transporter, is the rate-limiting step in the synthesis of acetylcholine.[1] By increasing the velocity of choline transport into presynaptic cholinergic neurons, pramiracetam indirectly boosts the production of acetylcholine, thereby enhancing cholinergic neurotransmission in brain regions critical for memory formation and consolidation.[1][3]

Quantitative Data: High-Affinity Choline Uptake

The following table summarizes the quantitative findings from a key study investigating the effect of pramiracetam on HACU in rat hippocampal synaptosomes.

| Treatment Group | Dosage (mg/kg, i.p.) | Brain Region | Percentage Increase in HACU | Reference |

| Pramiracetam | 44 | Hippocampus | Significant Increase | |

| Pramiracetam | 88 | Hippocampus | Significant Increase | |

| Pramiracetam | 100 | Cortex & Striatum | No significant effect |

*The precise percentage increase was not available in the abstract; the original study reported a "significant increase".

Experimental Protocol: High-Affinity Choline Uptake Assay

The following is a generalized protocol for a sodium-dependent high-affinity choline uptake assay, based on standard methodologies in the field.

Objective: To measure the rate of radiolabeled choline uptake into synaptosomes.

Materials:

-

Synaptosomal preparation from the desired brain region (e.g., hippocampus)

-

[³H]Choline chloride (radioligand)

-

Krebs-Ringer buffer (or similar physiological buffer)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: The hippocampus is dissected and homogenized in a sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Incubation: Synaptosomes are pre-incubated in a physiological buffer at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of [³H]Choline.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.

-

Washing: The synaptosomes are washed with ice-cold buffer to remove any non-internalized radioligand.

-

Quantification: The amount of radioactivity within the synaptosomes is determined using liquid scintillation counting.

-

Data Analysis: The rate of choline uptake is calculated and expressed as pmol/mg protein/min.

Modulation of Acetylcholine Release

A direct consequence of increased HACU and subsequent acetylcholine synthesis is the potential for enhanced acetylcholine release from presynaptic terminals. While direct quantitative data from in vivo microdialysis studies specifically measuring acetylcholine release following pramiracetam administration is limited in the available literature, this remains a key area of investigation.

Quantitative Data: Acetylcholine Release (Hypothetical)

The following table is a template for presenting data from an in vivo microdialysis study. Currently, there is a lack of specific published data for pramiracetam's effect on ACh release.

| Treatment Group | Dosage (mg/kg) | Brain Region | Basal ACh (fmol/µL) | Peak ACh (fmol/µL) | % Change from Baseline |

| Vehicle Control | - | Hippocampus | - | - | - |

| Pramiracetam | - | Hippocampus | - | - | - |

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the standard procedure for measuring extracellular acetylcholine levels in the brain of a freely moving animal.

Objective: To quantify the concentration of acetylcholine in the extracellular fluid of a specific brain region.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)

-

Cholinesterase inhibitor (e.g., physostigmine or neostigmine) to be included in the aCSF to prevent ACh degradation.

Procedure:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus).

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: Pramiracetam or vehicle is administered systemically.

-

Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using HPLC-ED or LC-MS.

-

Data Analysis: Acetylcholine levels are typically expressed as a percentage of the baseline pre-drug administration.

Interaction with Neuronal Nitric Oxide Synthase

Pramiracetam has been shown to increase the activity of neuronal nitric oxide synthase (nNOS) in the cerebral cortex. Nitric oxide (NO) is a retrograde messenger that can influence neurotransmitter release and synaptic plasticity. The increase in nNOS activity may be a downstream effect of enhanced cholinergic signaling, as acetylcholine can stimulate nNOS activity.

Quantitative Data: Nitric Oxide Synthase Activity

The following table summarizes the findings on the effect of pramiracetam on nNOS activity in the rat cerebral cortex.

| Treatment Group | Dosage | Brain Region | Percentage Increase in nNOS Activity | Reference |

| Pramiracetam | 300 mg/kg, i.p. | Cerebral Cortex | ~20% | |

| Pramiracetam + LiCl | 300 mg/kg + 3 mEq/kg, i.p. | Cerebral Cortex | ~40% | |

| Pramiracetam | 100 mg/kg, i.p. | Cerebral Cortex | No significant effect | |

| Pramiracetam | 300 mg/kg, i.p. | Hippocampus | No significant effect |

Experimental Protocol: Nitric Oxide Synthase Activity Assay

This protocol describes a common method for measuring NOS activity in brain tissue homogenates.

Objective: To determine the enzymatic activity of NOS by measuring the conversion of L-arginine to L-citrulline.

Materials:

-

Brain tissue homogenate (e.g., from the cerebral cortex)

-

[³H]L-arginine (radiolabeled substrate)

-

Reaction buffer containing necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Dowex AG50W-X8 resin (sodium form)

-

Scintillation counter

Procedure:

-

Tissue Preparation: The cerebral cortex is dissected and homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated at 37°C with a reaction mixture containing [³H]L-arginine and the necessary cofactors.

-

Termination of Reaction: The reaction is stopped by adding a stop buffer.

-

Separation of L-citrulline: The reaction mixture is applied to a column containing Dowex resin, which binds the unreacted [³H]L-arginine, allowing the [³H]L-citrulline to pass through.

-

Quantification: The amount of [³H]L-citrulline in the eluate is measured using a scintillation counter.

-

Data Analysis: NOS activity is calculated and expressed as pmol of L-citrulline formed per minute per milligram of protein.

Receptor Binding Profile

Studies have indicated that pramiracetam has a low affinity for a wide range of neurotransmitter receptors, including muscarinic and nicotinic acetylcholine receptors. This suggests that its pro-cholinergic effects are not mediated by direct receptor agonism but rather through the upstream enhancement of acetylcholine synthesis.

Quantitative Data: Receptor Binding Affinity

The following table presents the available data on the binding affinity of pramiracetam to various receptors.

| Receptor Subtype | Ligand | IC50 (µM) | Reference |

| Muscarinic Cholinergic | - | > 10 | |

| Nicotinic Cholinergic | - | Not specified, but implied to be low | |

| Dopaminergic | - | > 10 | |

| Adrenergic | - | > 10 | |

| Serotoninergic | - | > 10 | |

| GABAergic | - | > 10 | |

| Adenosine | - | > 10 | |

| Benzodiazepine | - | > 1 |

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of pramiracetam's effect on the cholinergic system.

References

Pharmacokinetic Profile of Pramiracetam in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramiracetam, a lipophilic derivative of piracetam, is a nootropic agent with potential cognitive-enhancing effects. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is essential for designing toxicological studies, interpreting efficacy data, and predicting human pharmacokinetics. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of pramiracetam in rodent models. It is important to note that while pramiracetam has been investigated in these models, extensive quantitative pharmacokinetic data, such as Cmax, Tmax, and AUC, are not widely available in the public domain. This guide synthesizes the accessible information to provide a foundational understanding for research and development professionals.

Pharmacokinetic Parameters

The pharmacokinetic profile of pramiracetam has been primarily studied in rats. However, specific quantitative values for key parameters are not extensively detailed in peer-reviewed literature. The available data is summarized below.

Table 1: Pharmacokinetic Parameters of Pramiracetam in Rodent Models (Oral Administration)

| Parameter | Species | Dose | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | Rat | Not Specified | Not Reported | [1] |

| Cmax (Peak Plasma Concentration) | Rat | Not Specified | Not Reported | [1] |

| AUC (Area Under the Curve) | Rat | Not Specified | Not Reported | [1] |

| Half-Life (T½) | Rat | Not Specified | Not Reported | [1] |

Note: The lack of specific, publicly available quantitative data for pramiracetam in rodent models is a significant data gap. Researchers may need to conduct initial pharmacokinetic studies to establish these parameters for their specific experimental conditions.

Tissue Distribution

Following oral administration in rats, pramiracetam has been shown to distribute to various tissues.

Table 2: Tissue Distribution of Pramiracetam in Rats (Oral Administration)

| Tissue | Relative Concentration | Reference |

| Kidney | Highest | [1] |

| Liver | High | |

| Intestine | Moderate | |

| Lung | Moderate | |

| Muscle | Moderate | |

| Heart | Moderate | |

| Gonad | Moderate | |

| Spleen | Moderate | |

| Sebum | Moderate |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of pramiracetam in rodent models are not consistently published. However, based on general practices for similar compounds, a typical study design would involve the following steps.

Animal Models

-

Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, BALB/c).

-

Health Status: Healthy, adult animals of a specific age and weight range.

-

Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water, except for fasting periods before oral administration.

Drug Administration

-

Pramiracetam Form: While the user specified "pramiracetam sulfate," the majority of literature refers to "pramiracetam." this compound is a salt form commonly used for its improved solubility and stability.

-

Route of Administration:

-

Oral (p.o.): Typically administered via oral gavage. The drug is often suspended in a vehicle like water or a 0.5% solution of carboxymethylcellulose (CMC). Animals are usually fasted overnight prior to dosing.

-

Intravenous (i.v.): For bioavailability studies, pramiracetam is dissolved in a sterile vehicle suitable for injection (e.g., saline) and administered into a vein (e.g., tail vein in rats).

-

Intraperitoneal (i.p.): Pramiracetam can be dissolved in sterile normal saline (0.9% NaCl) or distilled water for intraperitoneal injection.

-

-

Dosage: Dosages in rodent studies have varied, with some studies using doses around 30 mg/kg for behavioral assessments and up to 300 mg/kg for mechanistic studies.

Sample Collection

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Collection Sites: In rats, blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.

-

Time Points: A typical sampling schedule would include a pre-dose sample, followed by multiple time points post-administration to capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at -20°C or -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying pramiracetam in biological samples. LC-MS/MS offers higher sensitivity and selectivity.

-

Sample Preparation: A protein precipitation step is typically employed to remove proteins from the plasma sample before analysis.

-

Data Analysis: The concentration of pramiracetam in the samples is determined by comparing the peak area of the analyte to that of a calibration curve constructed with known concentrations of a pramiracetam standard. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Mandatory Visualizations

Experimental Workflow

References

In Vitro Neuroprotective Effects of Pramiracetam Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramiracetam, a pyrrolidinone derivative of the nootropic class of compounds, has been investigated for its potential cognitive-enhancing and neuroprotective properties. While in vivo studies have suggested therapeutic benefits in conditions associated with cognitive decline, a detailed understanding of its direct neuroprotective mechanisms at the cellular and molecular level remains an area of active investigation. This technical guide provides an in-depth overview of the available in vitro evidence for the neuroprotective effects of pramiracetam sulfate. Due to the limited availability of comprehensive in vitro studies specifically on this compound, this guide also incorporates relevant findings from studies on the closely related compound, piracetam, to infer potential mechanisms of action that warrant further investigation for pramiracetam. The primary established in vitro effect of pramiracetam is its enhancement of high-affinity choline uptake, suggesting a significant role in modulating the cholinergic system. Furthermore, evidence from piracetam studies suggests that other potential neuroprotective pathways for racetam compounds may include the mitigation of oxidative stress, preservation of mitochondrial function, and attenuation of neuroinflammatory processes. This guide presents detailed experimental protocols, quantitative data from relevant studies, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Core Neuroprotective Mechanisms: In Vitro Evidence

Modulation of the Cholinergic System: High-Affinity Choline Uptake

The most direct in vitro evidence for the mechanism of action of this compound lies in its ability to enhance high-affinity choline uptake (HACU) in the hippocampus.[1][2] HACU is the rate-limiting step in the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory. By increasing the efficiency of choline transport into presynaptic cholinergic neurons, pramiracetam may indirectly boost acetylcholine synthesis and release, thereby supporting cognitive function and potentially offering neuroprotection in cholinergic deficit states.

An in vitro study using rat hippocampal synaptosomes demonstrated that pramiracetam significantly increased the rate of sodium-dependent HACU.[1] This effect was specific to the hippocampus, with no significant changes observed in the cerebral cortex or corpus striatum.

Potential Neuroprotective Mechanisms Inferred from Piracetam Studies

While specific in vitro neuroprotection studies on this compound are limited, extensive research on the parent compound, piracetam, provides a framework for potential mechanisms that may be shared across this class of nootropics. These putative mechanisms, which require direct experimental validation for pramiracetam, include:

-

Amelioration of Oxidative Stress: Piracetam has been shown to protect neuronal cells from oxidative damage induced by various stressors, including sodium nitroprusside (SNP) and hydrogen peroxide (H₂O₂).[3][4] This protection is associated with the preservation of mitochondrial function.

-

Preservation of Mitochondrial Integrity and Function: In vitro studies using PC12 and SH-SY5Y cell lines have demonstrated that piracetam can improve mitochondrial membrane potential and ATP production in the face of oxidative stress. It has also been shown to reduce mitochondrial fragmentation.

-

Anti-Neuroinflammatory Effects: Piracetam has been observed to exert anti-inflammatory effects in in vitro models of neuroinflammation, such as microglial cell cultures stimulated with lipopolysaccharide (LPS).

-

Modulation of AMPA Receptors: Some evidence suggests that racetams can act as positive allosteric modulators of AMPA receptors, which could enhance synaptic plasticity and provide neuroprotection.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on piracetam, which may serve as a reference for designing and interpreting future studies on this compound.

Table 1: Effects of Piracetam on Mitochondrial Function in PC12 Cells under Oxidative Stress

| Parameter | Experimental Condition | Piracetam Concentration | Outcome | Reference |

| Mitochondrial Membrane Potential | 24h incubation with 0.5 mM SNP | 100 µM - 1000 µM | Improved mitochondrial membrane potential | |

| ATP Levels | 24h incubation with 0.5 mM SNP | 100 µM - 1000 µM | Enhanced ATP levels | |

| Mitochondrial Membrane Potential | 30 min incubation with 0.5 mM SNP, followed by 23h with piracetam | 100 µM - 1000 µM | Improved recovery of mitochondrial membrane potential | |

| ATP Levels | 30 min incubation with 0.5 mM SNP, followed by 23h with piracetam | 100 µM - 1000 µM | Improved recovery of ATP levels |

Table 2: Neuroprotective Effects of Piracetam in SH-SY5Y Cells

| Parameter | Experimental Condition | Piracetam Concentration | Outcome | Reference |

| Cell Viability | 6-hydroxydopamine (6-OHDA) induced cytotoxicity | Not specified | Significant protection against cytotoxicity | |

| Mitochondrial Activity | 6-hydroxydopamine (6-OHDA) induced impairment | Not specified | Significant protection against impaired mitochondrial activity | |

| DNA Damage | 6-hydroxydopamine (6-OHDA) induced damage | Not specified | Significant attenuation of DNA damage | |

| Neurite Outgrowth | Basal conditions in SH-SY5Y APPwt cells | 1 mM | Increased neurite length | |

| Mitochondrial Membrane Potential | Rotenone-induced mitochondrial dysfunction in SH-SY5Y APPwt cells | 1 mM | Compensated for the decrease in mitochondrial membrane potential |

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay

This protocol is a generalized procedure based on standard methods for measuring HACU in synaptosomes.

-

Preparation of Synaptosomes: Isolate synaptosomes from rat hippocampus using a standard differential centrifugation protocol.

-

Pre-incubation: Pre-incubate the synaptosomal suspension in a Krebs-Ringer buffer at 37°C for 5 minutes.

-

Initiation of Uptake: Initiate choline uptake by adding [³H]-choline to the suspension. For the pramiracetam-treated group, add this compound at the desired concentrations. Include a control group with no drug and a blank group with a choline uptake inhibitor (e.g., hemicholinium-3) to determine non-specific uptake.

-

Incubation: Incubate the samples at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (from the hemicholinium-3 treated group) from the total uptake. Express the results as pmol/mg protein/min.

In Vitro Model of Oxidative Stress in SH-SY5Y Cells

This protocol describes a general method for inducing oxidative stress and assessing the neuroprotective effects of a compound.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in multi-well plates. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium nitroprusside (SNP) for a defined duration (e.g., 24 hours). Include a vehicle control group (no pramiracetam, no stressor) and a stressor-only control group.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

Mitochondrial Membrane Potential (ΔΨm): Assess ΔΨm using fluorescent probes like JC-1 or Rhodamine 123.

-

Intracellular Reactive Oxygen Species (ROS): Measure ROS levels using fluorescent probes such as DCFH-DA.

-

-

Data Analysis: Compare the outcomes in the pramiracetam-treated groups to the stressor-only control group to determine the neuroprotective efficacy.

In Vitro Model of Neuroinflammation

This protocol outlines a method for inducing neuroinflammation in a co-culture system.

-

Cell Culture: Establish a co-culture of primary cortical neurons and microglial cells (e.g., BV2 cell line).

-

Treatment: Pre-treat the co-cultures with different concentrations of this compound.

-

Induction of Neuroinflammation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Assessment of Anti-inflammatory Effects:

-

Neuronal Viability: Assess the viability of the neurons in the co-culture using immunocytochemistry for neuronal markers (e.g., MAP-2) and a viability stain.

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium using ELISA.

-

Nitric Oxide (NO) Production: Quantify the amount of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.

-

-

Data Analysis: Evaluate the ability of this compound to reduce neuronal death and the production of inflammatory mediators compared to the LPS/IFN-γ-treated control group.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathways

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A generalized workflow for assessing in vitro neuroprotective effects.

Conclusion and Future Directions

The current in vitro evidence strongly suggests that this compound's mechanism of action involves the enhancement of high-affinity choline uptake, positioning it as a modulator of the cholinergic system. While direct in vitro evidence for its neuroprotective effects against common insults like oxidative stress and neuroinflammation is lacking, studies on the related compound piracetam provide a strong rationale for investigating these pathways for pramiracetam.

For researchers and drug development professionals, future in vitro studies should focus on:

-

Directly assessing the neuroprotective effects of this compound in established in vitro models of neuronal damage, such as oxygen-glucose deprivation, excitotoxicity, and neuroinflammation.

-

Quantifying the effects of this compound on mitochondrial function, including mitochondrial membrane potential, ATP production, and mitochondrial dynamics in response to cellular stress.

-

Elucidating the specific signaling pathways modulated by this compound that contribute to its neuroprotective effects, including a thorough investigation of its impact on AMPA receptors and intracellular calcium homeostasis.

-

Conducting comparative studies with other racetam compounds to understand the unique and shared mechanisms of action within this class of nootropics.

By addressing these research gaps, a more comprehensive understanding of the neuroprotective potential of this compound can be achieved, paving the way for its potential therapeutic application in neurodegenerative and cognitive disorders.

References

- 1. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramiracetam Sulfate's Influence on High-Affinity Choline Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pramiracetam, a pyrrolidinone derivative belonging to the racetam class of nootropics, has been investigated for its cognitive-enhancing effects. A primary mechanism of action is believed to be its positive modulation of the high-affinity choline uptake (HACU) system, particularly within the hippocampus. This guide provides a comprehensive technical overview of the existing research on pramiracetam sulfate's influence on HACU, synthesizing quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows. Evidence also suggests a secondary mechanism involving the modulation of nitric oxide synthase (NOS) activity in the cerebral cortex, which is also explored herein.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter implicated in various cognitive processes, including learning, memory, and attention. The synthesis of ACh is rate-limited by the availability of choline in the presynaptic terminal, which is primarily supplied by the sodium-dependent high-affinity choline uptake (HACU) transporter, CHT1. Consequently, agents that enhance HACU have been a focal point in the development of cognitive enhancers. This compound has emerged as one such agent, with preclinical studies demonstrating its ability to augment this crucial step in cholinergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of pramiracetam on HACU and related neurochemical parameters.

Table 1: Effect of Pramiracetam on High-Affinity Choline Uptake (HACU)

| Compound | Dosage | Animal Model | Brain Region | Effect on HACU | Source |

| Pramiracetam | 44 mg/kg i.p. | Rat | Hippocampus | Significant Increase | Pugsley et al., 1983[1] |

| Pramiracetam | 88 mg/kg i.p. | Rat | Hippocampus | Significant Increase | Pugsley et al., 1983[1][2] |

| Pramiracetam | 44 and 88 mg/kg i.p. | Rat | Cerebral Cortex | No significant effect | Pugsley et al., 1983[1] |

| Pramiracetam | 44 and 88 mg/kg i.p. | Rat | Corpus Striatum | No significant effect | Pugsley et al., 1983[1] |

Note: The specific percentage of increase in HACU was not detailed in the available abstracts.

Table 2: Effect of Pramiracetam on Nitric Oxide Synthase (NOS) Activity

| Compound | Dosage | Pre-treatment | Animal Model | Brain Region | Effect on NOS Activity | Source |

| Pramiracetam | 300 mg/kg i.p. | None | Rat | Cerebral Cortex | ~20% Increase | Corasaniti et al., 1995 |

| Pramiracetam | 300 mg/kg i.p. | Lithium Chloride (3 mEq/kg i.p.) | Rat | Cerebral Cortex | ~40% Increase | Corasaniti et al., 1995 |

| Pramiracetam | 100 mg/kg i.p. | None | Rat | Cerebral Cortex & Hippocampus | No significant effect | Corasaniti et al., 1995 |

| Pramiracetam | 300 mg/kg i.p. | None | Rat | Hippocampus | No significant effect | Corasaniti et al., 1995 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, synthesized from standard practices of the era in which the research was conducted.

High-Affinity Choline Uptake (HACU) Assay in Rat Hippocampal Synaptosomes

This protocol is based on the methodologies for radiolabeled choline uptake assays in synaptosomes prevalent in the 1970s and 1980s.

Objective: To measure the rate of sodium-dependent high-affinity choline uptake into isolated nerve terminals (synaptosomes) from the rat hippocampus following in vivo administration of pramiracetam.

Materials:

-

Male Wistar rats

-

This compound

-

Saline solution (0.9% NaCl)

-

Sucrose solution (0.32 M), ice-cold

-

Krebs-Ringer phosphate buffer (KRP), pH 7.4

-

[³H]-Choline chloride or [¹⁴C]-Choline chloride

-

Hemicholinium-3 (HC-3) for determining non-specific uptake

-

Scintillation fluid

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Animal Dosing: Administer this compound (44 or 88 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection to the rats.

-

Tissue Preparation (30 minutes post-injection):

-

Euthanize rats by decapitation.

-

Rapidly dissect the hippocampus on a cold plate.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using 10-12 gentle up-and-down strokes of the Potter-Elvehjem homogenizer at approximately 800 rpm.

-

-

Synaptosome Isolation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the crude nuclear fraction.

-

Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction containing synaptosomes.

-

Discard the supernatant and resuspend the synaptosomal pellet in a known volume of KRP buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C for 5 minutes.

-

Initiate the uptake reaction by adding radiolabeled choline (e.g., [³H]-choline) to a final concentration of 1-2 µM. For parallel tubes, include HC-3 (1 µM) to determine non-specific uptake.

-

Incubate for 4 minutes at 37°C.

-

Terminate the reaction by rapid dilution with ice-cold KRP buffer followed by rapid filtration through glass fiber filters.

-

Wash the filters twice with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the synaptosomal preparation (e.g., via Bradford assay).

-

Calculate the rate of choline uptake in pmol/mg protein/min.

-

High-affinity uptake is calculated by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

-

Signaling Pathways and Workflows

Proposed Mechanism of Pramiracetam's Influence on HACU

The direct molecular interaction between pramiracetam and the CHT1 transporter has not been fully elucidated. The prevailing hypothesis is that pramiracetam indirectly enhances HACU by increasing the turnover of acetylcholine. This increased demand for choline as a substrate for ACh synthesis is thought to upregulate the activity of the CHT1 transporter.

Experimental Workflow for HACU Assay

The following diagram illustrates the key steps in the experimental protocol for measuring high-affinity choline uptake in isolated synaptosomes.

References

- 1. Some neurochemical properties of pramiracetam (CI‐879), a new cognition‐enhancing agent | Semantic Scholar [semanticscholar.org]

- 2. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramiracetam Sulfate's Interface with Long-Term Potentiation and Synaptic Plasticity: A Technical Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

[City, State] – [Date] – This technical guide provides an in-depth examination of the molecular mechanisms through which pramiracetam sulfate is proposed to influence synaptic plasticity, with a specific focus on its relationship with long-term potentiation (LTP). While direct quantitative electrophysiological data on pramiracetam's effect on LTP remains elusive in publicly available literature, this document synthesizes the existing preclinical data on its established biochemical actions and extrapolates the potential downstream consequences for synaptic function. This guide is intended to provide a foundational understanding for researchers in neuroscience and pharmacology.

Executive Summary

Pramiracetam, a lipophilic derivative of piracetam, has been investigated for its nootropic properties, particularly its effects on memory and cognition.[1] At its core, the cognitive-enhancing effects of pramiracetam are believed to stem from its influence on two primary pathways: the enhancement of high-affinity choline uptake (HACU) and the potentiation of neuronal nitric oxide synthase (nNOS) activity.[2][3] These initial actions set off a cascade of neurochemical events that are hypothesized to converge on the molecular machinery of synaptic plasticity and long-term potentiation, the cellular correlate of learning and memory.[4] This document will detail the quantitative data available for these primary effects, outline the experimental protocols used to obtain this data, and present a putative signaling pathway that connects these actions to the modulation of synaptic strength.

Quantitative Data on Primary Biochemical Effects

The primary actions of pramiracetam have been quantified in rodent models, focusing on its impact on hippocampal choline uptake and cortical nitric oxide synthase activity. The following tables summarize the key findings from pivotal studies.

Table 1: Effect of Pramiracetam on High-Affinity Choline Uptake (HACU) in Rat Hippocampal Synaptosomes

| Drug Administration | Dosage (mg/kg, IP) | Outcome | Reference |

| Pramiracetam | 44 | Increased HACU | [5] |

| Pramiracetam | 88 | Increased HACU |

Note: The study noted that higher or lower doses were ineffective, indicating a specific therapeutic window for this mechanism.

Table 2: Effect of Pramiracetam on Neuronal Nitric Oxide Synthase (NOS) Activity in Rat Cerebral Cortex

| Drug Administration | Dosage (mg/kg, i.p.) | Outcome on Cortical NOS Activity | Reference |

| Pramiracetam | 100 | Ineffective | |

| Pramiracetam | 300 | ~20% Increase | |

| Pramiracetam + LiCl (3 mEq/kg) | 300 | ~40% Increase |

Note: The study found no significant changes in NOS activity in hippocampal homogenates or in NOS mRNA expression in either the cortex or hippocampus.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key studies that generated the quantitative data presented above. These are reconstructed based on the available literature and standard laboratory practices.

High-Affinity Choline Uptake (HACU) Assay

This protocol is based on the in vivo administration of the compound followed by an in vitro measurement of HACU in isolated nerve terminals (synaptosomes).

-

Animal Model: Male rats.

-

Drug Administration: Intraperitoneal (IP) injection of pramiracetam at specified doses (e.g., 44 mg/kg, 88 mg/kg).

-

Tissue Preparation:

-

Thirty minutes post-injection, animals are euthanized.

-

The hippocampus is rapidly dissected and homogenized in a buffered sucrose solution.

-

Synaptosomes are prepared by differential centrifugation to isolate the nerve terminal fraction.

-

-

HACU Measurement:

-

Synaptosomes are incubated in a physiological buffer containing radiolabeled choline (e.g., [³H]-choline).

-

The uptake of [³H]-choline is measured over a short time frame (e.g., 4 minutes) at a physiological temperature (e.g., 37°C).

-

The reaction is terminated by rapid filtration, and the radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.

-

Sodium-dependent HACU is determined by comparing uptake in the presence and absence of sodium in the incubation buffer.

-

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes the measurement of NOS enzyme activity in brain tissue homogenates.

-

Animal Model: Male Wistar rats.

-

Drug Administration: Intraperitoneal (i.p.) injection of pramiracetam at specified doses (e.g., 300 mg/kg). For combination studies, lithium chloride (LiCl) is administered 24 hours prior to pramiracetam.

-

Tissue Preparation:

-

Following a specified time post-injection, animals are euthanized.

-

The cerebral cortex and hippocampus are dissected and homogenized in a buffer containing protease inhibitors.

-

-

NOS Activity Measurement (Citrulline Conversion Assay):

-

The assay measures the conversion of L-arginine to L-citrulline by NOS.

-

Brain homogenates are incubated with a reaction mixture containing L-[¹⁴C]arginine, NADPH (a necessary cofactor), and calmodulin.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The radiolabeled L-citrulline product is separated from the L-arginine substrate using ion-exchange chromatography.

-

The amount of L-[¹⁴C]citrulline is quantified via scintillation counting, providing a direct measure of NOS activity.

-

Signaling Pathways and Relationship to LTP

The established effects of pramiracetam on HACU and nNOS provide a foundation for a hypothesized signaling cascade that ultimately influences synaptic plasticity.

Hypothesized Signaling Pathway

The following diagram illustrates the putative pathway from pramiracetam's primary actions to the modulation of long-term potentiation.

Caption: Hypothesized signaling cascade of this compound.

This pathway proposes that pramiracetam enhances the efficiency of the cholinergic system. Increased acetylcholine release can activate postsynaptic muscarinic receptors, which are known to modulate intracellular calcium levels. Both the direct action of pramiracetam and the calcium influx contribute to the activation of neuronal nitric oxide synthase (nNOS). The resulting nitric oxide (NO) acts as a retrograde messenger and activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates Protein Kinase G (PKG), a key enzyme implicated in the modulation of synaptic plasticity and LTP.

Standard Electrophysiological Workflow for LTP Measurement

While no specific data exists for pramiracetam, this diagram illustrates the standard experimental workflow used to assess a compound's effect on LTP in hippocampal slices, the gold standard for such investigations.

Caption: Standard experimental workflow for measuring LTP.

Discussion and Future Directions

The available evidence strongly indicates that this compound modulates key neurochemical pathways integral to synaptic function. The enhancement of high-affinity choline uptake in the hippocampus and the upregulation of nitric oxide synthase activity in the cerebral cortex are the most robustly supported mechanisms of action.

The proposed signaling cascade, linking these primary effects to the modulation of LTP via the NO/cGMP/PKG pathway, is a compelling hypothesis grounded in established principles of synaptic biology. However, it is critical to underscore that this remains a putative pathway. Direct experimental evidence demonstrating that pramiracetam enhances LTP, as measured by an increase in the fEPSP slope in hippocampal slices, is currently absent from the scientific literature.

Therefore, a crucial next step for the field is to conduct direct electrophysiological studies following the workflow outlined in this guide. Such research would be invaluable in either substantiating or refuting the hypothesized link between pramiracetam and LTP. Furthermore, exploring other potential mechanisms, such as the modulation of AMPA receptor kinetics, a known action of other racetams, or the involvement of neurotrophic factors like BDNF, would provide a more complete picture of pramiracetam's effects on synaptic plasticity.

Conclusion

This compound presents a fascinating case of a nootropic agent with well-defined biochemical effects that logically suggest an influence on the mechanisms of learning and memory. By increasing the efficiency of cholinergic transmission and activating the nitric oxide signaling pathway, pramiracetam interfaces with the core machinery of synaptic plasticity. While the final, definitive link to the enhancement of long-term potentiation requires direct experimental validation, the existing data provides a strong rationale for its continued investigation as a cognitive enhancer. This guide serves as a foundational resource for researchers aiming to elucidate the precise role of pramiracetam in the complex landscape of synaptic function.

References

- 1. Pramiracetam - Wikipedia [en.wikipedia.org]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. Systemic administration of pramiracetam increases nitric oxide synthase activity in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramiracetam Sulfate (CAS RN: 72869-16-0): A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and characterization of Pramiracetam Sulfate (CAS RN: 72869-16-0), a synthetic nootropic agent of the racetam class. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, analytical methodologies for purity assessment, and insights into its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided as representative examples. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

This compound, chemically known as N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide sulfate, is a derivative of its parent compound, pramiracetam.[1] It is recognized for its potential cognitive-enhancing effects and is distinguished from other racetams by its mechanism of action, which is primarily associated with the enhancement of high-affinity choline uptake (HACU) in the hippocampus. This guide aims to consolidate the available technical information regarding its purity, analytical characterization, and biological activity to support ongoing research and development efforts.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid powder.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 72869-16-0 | [1] |

| Molecular Formula | C₁₄H₂₉N₃O₆S | [1] |

| Molecular Weight | 367.46 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| IUPAC Name | N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | N/A |

| Synonyms | CI-879, Pramistar |

Purity and Impurity Profile

Commercial preparations of this compound typically state a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC). Potential impurities may arise from the synthesis process or degradation. While specific impurity profiles for this compound are not extensively published in public literature, analysis of related compounds like piracetam suggests that potential impurities could include starting materials, by-products of side reactions, and degradation products such as the hydrolysis product of the amide linkage.

Commonly reported impurities for the related compound piracetam include 2-oxopyrrolidin-1-yl)acetic acid, pyrrolidin-2-one, methyl (2-oxopyrrolidin-1-yl)acetate, and ethyl (2-oxopyrrolidin-1-yl)acetate. A logical workflow for the identification and quantification of impurities in a this compound sample is depicted in Figure 1.

Caption: Figure 1. Impurity Analysis Workflow

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Representative Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0-6.5) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at approximately 205-215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Experimental Protocol: Representative HPLC Purity Assay

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.

-

Injection and Data Acquisition: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to that of the standard, or by using the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Table 3: Representative NMR Spectroscopy Parameters

| Parameter | Representative Condition |

| Spectrometer | 300 MHz or higher |

| Solvent | Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Reference | Internal standard such as TSP for D₂O or TMS for DMSO-d₆ |

| Techniques | ¹H NMR, ¹³C NMR, and potentially 2D techniques (e.g., COSY, HSQC) for full structural assignment |

Experimental Protocol: Representative NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the parameters in Table 3.

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and can be coupled with liquid chromatography (LC-MS) for impurity identification.

Table 4: Representative Mass Spectrometry Parameters

| Parameter | Representative Condition |

| Ionization Technique | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | m/z 100 - 500 |

Experimental Protocol: Representative LC-MS Analysis

-

Sample Infusion/Injection: Introduce a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water) into the mass spectrometer via direct infusion or through an LC system.

-

Ionization and Mass Analysis: Ionize the sample using ESI and acquire the mass spectrum.

-

Data Interpretation: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ corresponding to the free base of pramiracetam (C₁₄H₂₇N₃O₂) and potentially the sulfate adducts.

Mechanism of Action and Signaling Pathways

Pramiracetam's nootropic effects are believed to be mediated through several mechanisms, with the enhancement of high-affinity choline uptake (HACU) in the hippocampus being a key pathway. This leads to an increase in acetylcholine synthesis and release, which is crucial for cognitive processes like memory and learning. Additionally, pramiracetam has been identified as an inhibitor of prolyl endopeptidase (PREP), an enzyme involved in the metabolism of various neuropeptides.

Caption: Figure 2. Proposed Signaling Pathway of Pramiracetam

Conclusion

The comprehensive characterization of this compound is crucial for its development and application in research. This guide has summarized the key physicochemical properties and provided a framework for its analytical characterization using HPLC, NMR, and MS. While detailed, validated analytical methods for the sulfate salt are not widely published, the representative protocols provided, based on established methods for related compounds, offer a solid foundation for researchers. The elucidation of its mechanism of action, particularly its role in enhancing cholinergic function and inhibiting PREP, provides a basis for further investigation into its therapeutic potential. This technical guide serves as a valuable resource for scientists and professionals engaged in the study and development of this compound.

References

Unveiling the Neurovascular and Metabolic Impact of Pramiracetam Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramiracetam sulfate, a synthetic nootropic agent of the racetam class, has garnered interest for its potential cognitive-enhancing effects. This technical guide provides an in-depth examination of its influence on cerebral blood flow and brain metabolism. While direct quantitative data on pramiracetam's impact on cerebral hemodynamics and global metabolic rates in humans remains limited, preclinical studies provide significant insights into its mechanisms of action. This document synthesizes the available quantitative data from animal studies, details relevant experimental methodologies, and visually represents the key signaling pathways and experimental workflows. The primary established effects of pramiracetam at a molecular level include the enhancement of high-affinity choline uptake (HACU) and the potentiation of nitric oxide synthase (NOS) activity in the brain. These actions are believed to indirectly contribute to improved neuronal function and potentially influence cerebral circulation and metabolism. This guide aims to provide a comprehensive resource for the scientific community to facilitate further research and development in this area.

Effect on Brain Metabolism: High-Affinity Choline Uptake

Pramiracetam is understood to indirectly modulate cholinergic neurotransmission by enhancing the high-affinity choline uptake (HACU) process in the hippocampus, a brain region critical for memory formation. This rate-limiting step in acetylcholine synthesis is a key target for cognitive enhancement.

Quantitative Data: High-Affinity Choline Uptake

The following table summarizes the quantitative findings from a key preclinical study investigating the effect of pramiracetam on HACU in rat hippocampal synaptosomes.

| Animal Model | Drug Administration | Dosage | Brain Region | Observed Effect on HACU | Reference |

| Rat | Intraperitoneal (IP) | 44 mg/kg | Hippocampus | Statistically significant increase | [1] |

| Rat | Intraperitoneal (IP) | 88 mg/kg | Hippocampus | Statistically significant increase | [1] |

Experimental Protocol: High-Affinity Choline Uptake Assay

The following protocol is a standard method for assessing HACU in brain tissue, based on the principles used in the cited research.

Objective: To measure the rate of sodium-dependent high-affinity choline uptake into synaptosomes.

Materials:

-

Brain tissue (e.g., rat hippocampus)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Choline chloride (radiolabeled)

-

Unlabeled choline chloride

-

Scintillation fluid and vials

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the hippocampus on ice and homogenize in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

HACU Assay:

-

Pre-incubate the synaptosomal suspension at 37°C.

-

Initiate the uptake reaction by adding [³H]-choline chloride.

-

Incubate for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity in the vials using a liquid scintillation counter.

-

Determine the protein concentration of the synaptosomal preparation.

-

Calculate the rate of choline uptake, typically expressed as pmol/mg protein/min.

-

Signaling Pathway and Experimental Workflow

Effect on Cerebral Blood Flow: Nitric Oxide Synthase Activity

Quantitative Data: Nitric Oxide Synthase Activity

The following table summarizes the quantitative data from a study investigating the effect of pramiracetam on NOS activity in the rat cerebral cortex.[2]

| Animal Model | Drug Administration | Dosage | Co-administration | Brain Region | Observed Effect on NOS Activity | Reference |

| Rat | Intraperitoneal (i.p.) | 100 mg/kg | None | Cerebral Cortex | Ineffective | [2] |

| Rat | Intraperitoneal (i.p.) | 300 mg/kg | None | Cerebral Cortex | ~20% increase | [2] |

| Rat | Intraperitoneal (i.p.) | 300 mg/kg | Lithium Chloride (3 mEq/kg i.p.) | Cerebral Cortex | ~40% increase |

Experimental Protocol: Nitric Oxide Synthase Activity Assay

The following protocol describes a common method for determining NOS activity in brain tissue, as would have been employed in the cited research.

Objective: To measure the activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

Materials:

-

Brain tissue (e.g., rat cerebral cortex)

-

Homogenization buffer

-

Reaction mixture containing L-arginine, NADPH, and other cofactors

-

[³H]-L-arginine (radiolabeled)

-

Stop solution (e.g., containing EDTA)

-

Dowex AG 50WX-8 resin (sodium form)

-

Scintillation fluid and vials

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation:

-

Dissect the cerebral cortex on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

-

NOS Assay:

-

Incubate the supernatant with the reaction mixture containing [³H]-L-arginine at 37°C.

-

Stop the reaction by adding the stop solution.

-

Apply the reaction mixture to a column containing Dowex resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.

-

Elute the [³H]-L-citrulline.

-

-

Data Analysis:

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

Determine the protein concentration of the supernatant.

-

Calculate the NOS activity, typically expressed as pmol of L-citrulline formed per minute per mg of protein.

-

Signaling Pathway and Experimental Workflow

Potential Effects on Cerebral Blood Flow and Brain Metabolism: A Perspective from Piracetam Studies

Direct and quantitative evidence for the effects of this compound on cerebral blood flow (CBF) and global brain metabolism (e.g., glucose utilization, oxygen consumption) is currently lacking in the published scientific literature. However, studies on the structurally related nootropic, piracetam, may offer some insights into the potential, yet unconfirmed, actions of pramiracetam. It is crucial to note that these findings on piracetam do not directly translate to pramiracetam and further research is warranted.

Insights from Piracetam on Cerebral Blood Flow

Studies on piracetam have shown varied effects on CBF. Some research suggests that piracetam can increase CBF, particularly in individuals with cerebrovascular disorders. For instance, one study in patients with acute cerebral ischemia demonstrated that intravenous administration of piracetam led to an 18.9% increase in the fast component of regional CBF, corresponding to blood flow in the grey matter. Another study in a cat model of hypotensive ischemia also showed a significant increase in CBF following piracetam administration. However, other studies in patients with organic dementia did not find a significant effect of piracetam on rCBF.

Insights from Piracetam on Brain Metabolism

Research on piracetam suggests it may enhance brain metabolism. A study utilizing positron emission tomography (PET) in patients with Alzheimer's disease found that two weeks of intravenous piracetam administration significantly improved regional cerebral metabolic rates for glucose (rCMRGlu) in most cortical areas. It has been proposed that piracetam may increase both glucose and oxygen consumption in the brain, with more pronounced effects in individuals with cognitive impairment.

Methodologies for Assessing Cerebral Blood Flow and Brain Metabolism

Should research be undertaken to quantify the effects of this compound, the following established methodologies would be appropriate:

-

Cerebral Blood Flow (CBF):

-

133Xenon Inhalation Method: A non-invasive technique to measure regional cerebral blood flow (rCBF). It involves the inhalation of the radioactive tracer 133Xenon and monitoring its washout from different brain regions.

-

Positron Emission Tomography (PET): Can be used with tracers like H₂¹⁵O to quantify CBF.

-

Arterial Spin Labeling (ASL): A non-invasive MRI technique for measuring cerebral blood flow.

-

-

Brain Metabolism:

-

2-Deoxyglucose (2-DG) Autoradiography: An animal research technique that uses a radiolabeled glucose analog ([¹⁴C]2-DG or [³H]2-DG) to map regional brain glucose utilization.

-

Positron Emission Tomography (PET) with [¹⁸F]FDG: A non-invasive imaging technique used in humans and animals to measure regional cerebral glucose metabolism.

-

Conclusion and Future Directions

The existing evidence strongly indicates that this compound modulates key neurochemical pathways involved in cognitive function, specifically by enhancing high-affinity choline uptake and increasing nitric oxide synthase activity in the cerebral cortex. These mechanisms provide a solid foundation for its observed nootropic effects.

Future research should prioritize:

-

Quantitative CBF Studies: Employing techniques such as PET, ASL-MRI, or the 133Xenon inhalation method to measure regional and global CBF changes following pramiracetam administration in both animal models and human subjects.

-

Brain Metabolism Imaging: Utilizing [¹⁸F]FDG-PET or 2-deoxyglucose autoradiography to quantify the effects of pramiracetam on regional brain glucose utilization.

-

Oxygen Metabolism Studies: Investigating the impact of pramiracetam on cerebral oxygen consumption rates.

A thorough understanding of the neurovascular and metabolic effects of this compound will be instrumental in elucidating its full therapeutic potential and will provide a more complete picture of its mechanism of action for the scientific and drug development communities.

References

- 1. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic administration of pramiracetam increases nitric oxide synthase activity in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramiracetam Sulfate's Impact on Nitric Oxide Synthase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramiracetam, a potent nootropic agent of the racetam class, has been shown to modulate neuronal nitric oxide synthase (nNOS) activity in the cerebral cortex, an effect that may contribute to its cognitive-enhancing properties. This technical guide synthesizes findings from preclinical research, providing quantitative data, detailed experimental methodologies, and the putative signaling pathways associated with this interaction. The primary mechanism appears to be an increase in nNOS activity, leading to elevated nitric oxide (NO) levels, which is hypothesized to improve cerebral blood flow and synaptic plasticity. While the effects on neuronal NOS have been documented, the impact of pramiracetam sulfate on endothelial (eNOS) and inducible (iNOS) isoforms of nitric oxide synthase remains an area for further investigation. This document is intended to be a comprehensive resource for researchers in neuroscience and drug development.

Quantitative Data Summary

The primary evidence for pramiracetam's effect on nitric oxide synthase activity comes from a study by Corasaniti et al. (1995) in Wistar rats. The key quantitative findings from this study are summarized below.

| Treatment Group | Brain Region | Dose | Change in NOS Activity | Change in NOS mRNA Expression |

| Pramiracetam | Cerebral Cortex | 300 mg/kg (i.p.) | ~20% increase | No significant change |

| Pramiracetam | Hippocampus | 300 mg/kg (i.p.) | No significant change | No significant change |

| Pramiracetam | Cerebral Cortex | 100 mg/kg (i.p.) | Ineffective | Ineffective |

| Pramiracetam + Lithium Chloride (LiCl) | Cerebral Cortex | 300 mg/kg (i.p.) Pramiracetam + 3 mEq/kg (i.p.) LiCl | ~40% increase | No significant change |

| Lithium Chloride (LiCl) alone | Cerebral Cortex | 3 mEq/kg (i.p.) | No effect | Not specified |

Table 1: Summary of this compound's Effect on Nitric Oxide Synthase (NOS) Activity in Rats.[1]

Signaling Pathways

The proposed mechanism by which pramiracetam influences nNOS activity is indirect and linked to its effects on cholinergic neurotransmission.[2] Pramiracetam is known to enhance high-affinity choline uptake (HACU) in the hippocampus, a critical step in the synthesis of acetylcholine (ACh).[3][4][5] The subsequent increase in ACh release is thought to stimulate muscarinic acetylcholine receptors, leading to an influx of calcium ions (Ca2+). Neuronal NOS is a calcium/calmodulin-dependent enzyme; therefore, the elevated intracellular Ca2+ levels are believed to activate nNOS, resulting in increased nitric oxide production.

Experimental Protocols

This section details the methodologies for key experiments related to the investigation of pramiracetam's impact on NOS activity.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol is based on the standard method of measuring the conversion of L-[14C]arginine to L-[14C]citrulline.

4.1.1 Materials

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.32 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 5 µM FAD, 5 µM FMN, 10 µM tetrahydrobiopterin, 2 mM CaCl2, and 10 µg/ml calmodulin.

-

L-[14C]arginine

-

Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA.

-

Dowex AG 50W-X8 resin (Na+ form).

-

Scintillation cocktail.

4.1.2 Procedure

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., cerebral cortex, hippocampus) on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using the Bradford method (see Section 4.2).

-

-

NOS Assay Reaction:

-

In a microcentrifuge tube, combine 50 µl of the tissue supernatant with 50 µl of the Reaction Buffer.

-

Add L-[14C]arginine to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

-

Stopping the Reaction and Separation:

-

Terminate the reaction by adding 1 ml of ice-cold Stop Buffer.

-

Apply the reaction mixture to a column containing 1 ml of Dowex AG 50W-X8 resin.

-

Wash the column with 2 ml of deionized water. The eluate contains L-[14C]citrulline.

-

-

Quantification:

-

Add the eluate to a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate NOS activity as pmol of L-[14C]citrulline formed per minute per mg of protein.

-

Bradford Protein Assay

This is a standard colorimetric assay for quantifying total protein concentration.

4.2.1 Materials

-

Bradford reagent (Coomassie Brilliant Blue G-250).

-

Bovine Serum Albumin (BSA) standards.

-

Spectrophotometer.

4.2.2 Procedure

-

Prepare a standard curve:

-

Prepare a series of BSA standards with known concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/ml).

-

-

Sample Preparation:

-

Dilute the tissue supernatant to a concentration that falls within the linear range of the BSA standard curve.

-

-

Assay:

-

Add 5 µl of each standard or diluted sample to a microplate well.

-

Add 250 µl of Bradford reagent to each well and mix.

-

Incubate at room temperature for 5 minutes.

-

-

Measurement:

-

Measure the absorbance at 595 nm using a spectrophotometer.

-

-

Calculation:

-

Plot the absorbance of the BSA standards versus their concentration to generate a standard curve.

-

Determine the protein concentration of the samples from the standard curve.

-

Northern Blot for NOS mRNA Expression

This protocol is for the detection and quantification of specific mRNA molecules in a sample.

4.3.1 Materials

-

Total RNA extraction kit.

-

Formaldehyde-agarose gel.

-

Transfer membrane (e.g., nylon).

-

Labeled probe specific for NOS mRNA.

-

Hybridization buffer.

-

Wash buffers.

-

Detection system (e.g., autoradiography film for radioactive probes).

4.3.2 Procedure

-

RNA Extraction:

-

Extract total RNA from the brain tissue of interest according to the kit manufacturer's instructions.

-

-

Gel Electrophoresis:

-

Separate the RNA samples on a formaldehyde-agarose gel.

-

-

Transfer:

-

Transfer the separated RNA from the gel to a nylon membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer.

-

Hybridize the membrane with the labeled NOS-specific probe overnight.

-

-

Washing:

-

Wash the membrane to remove unbound probe.

-

-

Detection:

-

Detect the probe signal using the appropriate method (e.g., expose the membrane to X-ray film).

-

-

Analysis:

-

Quantify the band intensity to determine the relative abundance of NOS mRNA.

-

Discussion and Future Directions

The available evidence strongly suggests that this compound can increase the activity of neuronal nitric oxide synthase in the cerebral cortex. This effect is likely mediated through the cholinergic system and subsequent calcium influx. The potentiation of this effect by lithium suggests a complex regulatory mechanism that warrants further investigation.

5.1 Effects on Other NOS Isoforms